2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with benzyl and phenyl groups, and a pyrrolidinyl ethanone moiety. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the condensation of benzylamine with phenylglyoxal followed by cyclization to form the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: : The thioether and pyrrolidinyl ethanone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaSH) or amines can be employed, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of N-oxides of the imidazole ring.
Reduction: : Formation of imidazolines.
Substitution: : Formation of various substituted imidazoles and thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound could be studied for its potential biological activity, such as antibacterial or antifungal properties.
Medicine
Due to its structural complexity, this compound might be investigated for its therapeutic potential. It could be used as a lead compound in drug discovery programs targeting diseases such as cancer, infections, or metabolic disorders.
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: : A simpler imidazole derivative without the benzyl and phenyl groups.
Thioethers: : Compounds containing sulfur atoms bonded to two carbon atoms.
Pyrrolidinyl Ethanones: : Compounds with a pyrrolidinyl group attached to an ethanone moiety.
Uniqueness
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of an imidazole ring with benzyl and phenyl substituents, as well as the presence of a thioether and pyrrolidinyl ethanone group. This combination of functional groups may confer unique chemical and biological properties compared to simpler imidazole derivatives or other thioethers and pyrrolidinyl compounds.
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-21(24-13-7-8-14-24)17-27-22-23-15-20(19-11-5-2-6-12-19)25(22)16-18-9-3-1-4-10-18/h1-6,9-12,15H,7-8,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSTZVJFIDJXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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